molecular formula C18H12ClF2N3O2S B6500521 2-(4-chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide CAS No. 954596-78-2

2-(4-chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide

Cat. No.: B6500521
CAS No.: 954596-78-2
M. Wt: 407.8 g/mol
InChI Key: RADQOVPKXZOHCF-UHFFFAOYSA-N
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Description

2-(4-chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide is a synthetic small molecule featuring a 1,3-thiazole core scaffold, a structure recognized for its significant pharmacological potential. This compound incorporates multiple pharmacophoric elements, including a 4-chlorobenzamido moiety and a (2,6-difluorophenyl)methyl group, which are often utilized in medicinal chemistry to optimize biological activity and selectivity. The molecular framework is related to a class of N-(thiazol-2-yl)benzamide derivatives that have been identified as potent and selective antagonists for specific ion channels, such as the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators . Furthermore, the combination of the 1,3-thiazole ring with a carboxamide functional group is a design strategy known to confer notable cytotoxic and antitumor properties in experimental models, inducing apoptosis and cell cycle arrest in various human cancer cell lines . This makes the compound a candidate for investigation in oncology research, particularly for probing kinase signaling pathways or novel cell death mechanisms. Its structural features also suggest potential utility as a valuable chemical probe for studying ion channel physiology, neurodegenerative processes, and metabolic disorders, areas where thiazole-containing molecules have shown promise . Researchers can employ this high-purity compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro screening assays to further elucidate its specific molecular targets and mechanisms of action.

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N3O2S/c19-11-6-4-10(5-7-11)16(25)24-18-23-15(9-27-18)17(26)22-8-12-13(20)2-1-3-14(12)21/h1-7,9H,8H2,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADQOVPKXZOHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Formation

A modified Hantzsch approach involves reacting ethyl 2-bromoacetoacetate with thiourea in ethanol under reflux. This yields 2-amino-4-carboxyethylthiazole, which is hydrolyzed to the carboxylic acid derivative. Alternative methods use α-bromo-β-ketoesters to improve regioselectivity. For example:

The ester is saponified using NaOH in aqueous ethanol (70°C, 4 h) to yield 4-carboxythiazole.

Amidation at the Thiazole 2-Position

The 4-chlorobenzamido group is introduced via nucleophilic acyl substitution or coupling reactions.

Acyl Chloride Coupling

4-Chlorobenzoyl chloride (1.05 eq) reacts with 2-aminothiazole-4-carboxamide in anhydrous THF with pyridine as a base:

Reaction conditions: 0°C → RT, 6 h, yielding 82% after silica gel chromatography (Hexane:EtOAc 3:1).

BOP-Mediated Amidation

For moisture-sensitive substrates, BOP reagent facilitates coupling under mild conditions:

  • 2-Aminothiazole-4-carboxamide (1 eq), 4-chlorobenzoic acid (1.1 eq), and BOP (1.2 eq) are dissolved in DMF.

  • DIPEA (3 eq) is added dropwise at 0°C.

  • After 24 h at RT, the mixture is poured into ice-water, and the precipitate is filtered (Yield: 75%).

Sequential Functionalization Strategies

Stepwise Assembly

A three-step sequence optimizes yield and purity:

  • Thiazole-4-carboxylic acid synthesis (Hantzsch method, 65% yield).

  • Coupling with (2,6-difluorophenyl)methanamine (BOP, DMF, 78% yield).

  • Amidation at C2 using 4-chlorobenzoyl chloride (Pyridine, THF, 82% yield).

One-Pot Multicomponent Approach

A streamlined method combines thiazole formation and amidation in a single reactor:

  • Ethyl 2-bromoacetoacetate, thiourea, and (2,6-difluorophenyl)methanamine are refluxed in EtOH (8 h).

  • 4-Chlorobenzoyl chloride is added directly post-thiazole formation.

  • The crude product is purified via recrystallization (Overall yield: 68%).

Reaction Optimization and Challenges

Solvent and Base Selection

  • DMF vs. THF : DMF improves solubility of intermediates but complicates purification. THF offers better phase separation.

  • Bases : DIPEA outperforms pyridine in BOP-mediated couplings, reducing side-product formation by 12%.

Temperature Control

  • Amidation at 0°C minimizes racemization but extends reaction time (24 h vs. 6 h at RT).

  • Thiazole cyclization requires strict temperature control (75–80°C) to avoid dimerization.

Analytical Characterization

Spectral Data

PropertyValue/DescriptionSource
¹H NMR (DMSO-d₆)δ 8.42 (s, 1H, thiazole-H), 7.89 (d, J=8.5 Hz, 2H, Ar-H), 4.62 (d, J=5.8 Hz, 2H, CH₂)
HRMS m/z 407.8 [M+H]⁺ (Calc. 407.8)
HPLC Purity 99.1% (C18, MeCN/H₂O 70:30)

Purity Challenges

  • Byproducts : Over-alkylation at the thiazole nitrogen (3–7% in uncontrolled reactions).

  • Mitigation : Use of molecular sieves (4Å) reduces water content, improving coupling efficiency by 18%.

Scale-Up Considerations

Industrial Adaptations

  • Continuous Flow Synthesis : Microreactors enable precise temperature control during thiazole formation (residence time: 12 min, yield: 80%).

  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact (PMI decreased by 35%).

Cost Analysis

ComponentCost Contribution (%)
BOP Reagent42%
4-Chlorobenzoyl Chloride28%
Solvent RecoverySaves 15%

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(4-chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Thiazole/Triazole Cores
Compound Name Core Structure Key Substituents Synthesis Yield Key Spectral Data (IR/NMR) Reference
2-(4-Chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide Thiazole 4-Cl-benzamido, 2,6-F₂C₆H₃CH₂ N/A C=O (1663–1682 cm⁻¹), NH (3150–3319 cm⁻¹)
N-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4h) Benzothiazole 2,6-F₂C₆H₃, 4-oxo-thiazolidine 60% Aromatic C-F (¹H-NMR: δ 7.2–7.8 ppm)
5-Amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)thiazole-4-carboxamide Thiazole 2,6-F₂C₆H₃, azepane, pyrazole N/A C=O (1680 cm⁻¹), NH (3278–3414 cm⁻¹)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (7–9) Triazole 4-X-C₆H₄SO₂, 2,4-F₂C₆H₃ 70–80% C=S (1247–1255 cm⁻¹), no C=O

Key Observations :

  • Core Heterocycle Influence : The thiazole core in the target compound enhances aromatic stability compared to triazole derivatives (e.g., compounds 7–9), which exhibit tautomerism and lack a C=O group . Benzothiazole derivatives (e.g., 4h) show reduced yields (60%) compared to triazoles (70–80%), suggesting higher synthetic complexity for thiazole-based structures .
  • However, the 4-chlorobenzamido group in the target compound may increase steric hindrance compared to simpler carboxamide substituents in 4h .
Functional Group and Pharmacological Analogues
Compound Name Functional Groups Biological Use/Activity Reference
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide, 2,6-F₂C₆H₃ Insect growth regulator (chitin synthesis inhibitor)
Goxalapladib (C40H39F5N4O3) Naphthyridine, 2,3-F₂C₆H₃, trifluoromethyl Atherosclerosis treatment (Lp-PLA2 inhibitor)
3-(2,6-Dichlorophenyl)-5-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1,2-oxazole-4-carboxamide Oxazole, thiazole, Cl₂C₆H₃ Unknown (structural similarity to kinase inhibitors)

Key Observations :

  • Benzamide vs. Thiazole-Carboxamide : Diflubenzuron, a benzamide pesticide, shares the 2,6-difluorophenyl motif with the target compound but lacks the thiazole ring. This difference likely alters target specificity, as thiazole derivatives often exhibit broader enzyme inhibition profiles (e.g., cytochrome P450 interactions) .
  • Oxazole vs.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the thiazole core. Key steps include:

  • Amide Coupling: Reacting 4-chlorobenzoyl chloride with an amino-thiazole intermediate under Schotten-Baumann conditions (e.g., using a base like NaOH in a water/THF mixture) .
  • N-Alkylation: Introducing the (2,6-difluorophenyl)methyl group via nucleophilic substitution, often employing K₂CO₃ as a base in DMF at 60–80°C .
  • Purification: Flash chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is used to isolate the product. Purity is verified via HPLC (>99.8% purity criteria) and ¹H/¹³C NMR to confirm structural integrity .

Table 1: Critical Reaction Parameters

StepReagents/ConditionsYieldPurity Validation Method
Amide Coupling4-Chlorobenzoyl chloride, NaOH/THF70–85%¹H NMR, IR
N-Alkylation(2,6-Difluorophenyl)methyl bromide, K₂CO₃/DMF60–75%HPLC, HRMS

Advanced: How can conflicting data on this compound’s biological activity be resolved?

Methodological Answer:
Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:

  • Assay Variability: Standardize protocols (e.g., cell lines, incubation time). For example, use CHO-k1 cells with Calcium 5 dye for consistent calcium mobilization assays .
  • Structural Analogues: Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify pharmacophore contributions .
  • Dose-Response Analysis: Perform EC₅₀/IC₅₀ titrations in triplicate to rule out false positives/negatives .

Table 2: Case Study of Contradictory Results

StudyObserved ActivityProposed ResolutionEvidence Source
Anti-inflammatoryIC₅₀ = 10 µMValidate via COX-2 inhibition assay
CytotoxicityIC₅₀ = 50 µMCheck apoptosis markers (caspase-3)

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm substitution patterns (e.g., chlorobenzamido proton at δ 8.2–8.5 ppm; thiazole C=O at ~165 ppm) .
  • HRMS: Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₁₃ClF₂N₃O₂S: 428.0432) .
  • IR Spectroscopy: Identify amide C=O stretches (~1680 cm⁻¹) and thiazole ring vibrations (~1550 cm⁻¹) .

Advanced: How can computational modeling predict this compound’s receptor interactions?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model binding to targets (e.g., COX-2 or kinase domains). Compare with analogues like N-(4-chlorophenyl)thiazole derivatives .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Analysis: Corinate substituent effects (e.g., fluorine’s electronegativity) with bioactivity data from PubChem .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Anticancer: MTT assay on HeLa or MCF-7 cells (48-h incubation) .
  • Anti-inflammatory: LPS-induced TNF-α suppression in RAW 264.7 macrophages .
  • Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR) using ADP-Glo™ .

Advanced: How do structural modifications impact metabolic stability?

Methodological Answer:

  • Microsomal Stability Assay: Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS. Fluorine groups often reduce CYP450-mediated oxidation .
  • LogP Analysis: Measure partition coefficient (e.g., shake-flask method) to optimize bioavailability. Difluorophenyl groups increase lipophilicity (LogP ~3.5) .

Basic: What are the storage conditions to prevent compound degradation?

Methodological Answer:

  • Store at –20°C in amber vials under argon. Desiccate with silica gel to prevent hydrolysis of the carboxamide group .

Advanced: How can contradictory results in receptor binding vs. cellular activity be addressed?

Methodological Answer:

  • Off-Target Profiling: Use BioMAP panels to identify unintended interactions .
  • Permeability Assays: Perform Caco-2 monolayer tests; low permeability may explain poor cellular efficacy despite high receptor affinity .

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